N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a thiazole ring and a sulfonamide group, contributing to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 411.0 g/mol .
This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The presence of the chlorothiophene moiety enhances its pharmacological profile, making it a subject of interest in drug development .
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can be represented using various chemical notation systems:
COc1ccc(SCCC(=O)Nc2nc(-c3ccc(Cl)s3)cs2)cc1InChI=1S/C17H15ClN2O2S/c18-13-6-5-12(11-21)14(13)20(22)15-8-9-16(23)19(15)10-7-17(24)25/h5-11H,21H2,(H,24,25)The structural analysis reveals multiple functional groups that contribute to its reactivity and interaction with biological targets .
The compound can undergo various chemical reactions typical for thiazole derivatives:
These reactions are crucial for understanding the compound's stability and potential reactivity in biological systems .
The mechanism of action for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide involves interactions with specific enzymes involved in inflammatory pathways:
These actions contribute to its potential anti-inflammatory effects, making it a candidate for further pharmacological studies .
The physical properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture due to the presence of reactive functional groups .
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide has potential applications in various scientific fields:
Continued research may uncover additional therapeutic uses based on its structural characteristics and biological activity .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5